tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative with the molecular formula C10H16FNO3 and a molecular weight of 217.24 g/mol . This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules .
Preparation Methods
The synthesis of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with fluorinating agents under controlled conditions . One common method involves the use of anhydrous tetrahydrofuran as a solvent and L-selectride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can yield alcohol derivatives, often using reagents like L-selectride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like L-selectride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atom in the molecule enhances its binding affinity and selectivity towards these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Similar in structure but lacks the methyl group at the 3-position.
tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains additional methoxy groups, altering its chemical properties and reactivity.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18FNO3 |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-3-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-5-8(14)11(4,12)7-13/h5-7H2,1-4H3 |
InChI Key |
VDKUDNPSRRHOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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